(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-phenylpiperazin-1-yl)methanone: is a complex organic compound that features a unique combination of functional groups, including an isothiazole ring, a piperazine ring, and a methanone group
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, in general, interact with their targets in a variety of ways depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of effects due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized via the reaction of a thioamide with a halogenating agent, such as bromine or chlorine, under controlled conditions to form the isothiazole core.
Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts acylation reaction, where p-tolyl chloride reacts with the isothiazole ring in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Piperazine Derivative: The piperazine ring is typically synthesized separately and then coupled with the isothiazole derivative through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the piperazine derivative with the isothiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or sulfonyl derivatives on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-phenylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
(4-Amino-3-(p-tolyl)isothiazol-5-yl)methanone: Lacks the piperazine ring, which may reduce its binding affinity and specificity.
(4-Phenylpiperazin-1-yl)methanone: Lacks the isothiazole ring, which may affect its ability to participate in specific interactions with biological targets.
Uniqueness
The combination of the isothiazole and piperazine rings in (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-phenylpiperazin-1-yl)methanone provides a unique structural framework that enhances its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-15-7-9-16(10-8-15)19-18(22)20(27-23-19)21(26)25-13-11-24(12-14-25)17-5-3-2-4-6-17/h2-10H,11-14,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHWZZWPBZZOBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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